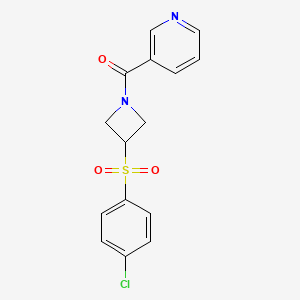

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone

Beschreibung

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a pyridine ring

Eigenschaften

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c16-12-3-5-13(6-4-12)22(20,21)14-9-18(10-14)15(19)11-2-1-7-17-8-11/h1-8,14H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXRCRATOSSVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.

Coupling with Pyridine: The final step involves coupling the azetidine-sulfonyl intermediate with a pyridine derivative, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Wirkmechanismus

The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and azetidine ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-(Phenylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone: Similar structure but lacks the chlorine atom on the phenyl ring.

(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone: Similar structure but has a methyl group instead of a chlorine atom.

Uniqueness

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and binding interactions with biological targets, making it a valuable compound for further research and development.

Biologische Aktivität

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes an azetidine ring, a sulfonyl group, and a pyridine moiety, which are known to contribute to various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃ClN₂O₃S, with a molecular weight of 336.8 g/mol. The presence of the 4-chlorophenyl group is particularly significant as it can enhance the compound's lipophilicity and influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃ClN₂O₃S |

| Molecular Weight | 336.8 g/mol |

| CAS Number | 1448057-70-2 |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The sulfonyl and azetidine functional groups play crucial roles in its binding affinity and specificity. Research indicates that this compound may act as an inhibitor or modulator of various biological pathways, which could have therapeutic implications.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In one study, synthesized derivatives demonstrated significant inhibition with IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating potential for treating infections caused by urease-producing bacteria .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases. The AChE inhibition assay revealed promising results, suggesting that derivatives of this compound could serve as effective agents in managing conditions like Alzheimer's disease .

Study on Antibacterial and Enzyme Inhibition

A comprehensive study synthesized several derivatives based on the core structure of this compound. The synthesized compounds were tested for their antibacterial properties and enzyme inhibition activities:

- Antibacterial Testing : Compounds displayed varying degrees of activity against different bacterial strains.

- Enzyme Inhibition : The most active compounds showed significant inhibition against AChE and urease, highlighting their potential as therapeutic agents.

The results indicated that modifications to the core structure could enhance biological activity, paving the way for further drug development .

Q & A

Q. Optimization Strategies :

- Catalysts : Use Pd-based catalysts for cross-coupling steps to enhance regioselectivity.

- Solvents : Polar aprotic solvents (e.g., DMF) improve sulfonylation yields.

- Temperature : Controlled reflux (80–100°C) minimizes side reactions during cyclization .

Q. Table 1: Comparison of Synthesis Methods

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Azetidine formation | Propargylamine + NaH/THF, 0°C → RT | 45–60% | Competing oligomerization |

| Sulfonylation | 4-Cl-PhSO₂Cl, DMF, 80°C, 12h | 70–85% | Over-sulfonation byproducts |

| Methanone coupling | Pyridine-3-carbonyl chloride, Et₃N, CH₂Cl₂ | 50–75% | Hydrolysis susceptibility |

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for azetidine protons (δ 3.5–4.5 ppm), sulfonyl group (δ 7.6–8.2 ppm, aromatic), and pyridine signals (δ 8.5–9.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the azetidine-pyridine linkage .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or Cl substituents) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Features | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 4.2 (azetidine CH₂), δ 8.1 (Cl-Ph), δ 8.8 (pyridine) | |

| HRMS (ESI+) | m/z 377.0421 [M+H]⁺ (calc. 377.0425) |

Basic: What are the key physicochemical properties influencing its reactivity and stability?

Methodological Answer:

- Solubility : Limited aqueous solubility (<0.1 mg/mL); DMSO or ethanol preferred for in vitro assays .

- Lipophilicity : LogP ~2.8 (calculated), suggesting moderate membrane permeability .

- Stability :

- pH sensitivity : Degrades in strong acidic/basic conditions (pH <3 or >10).

- Light sensitivity : Store in amber vials to prevent sulfonyl group decomposition .

Advanced: How can computational modeling predict its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors.

- Key interactions : Sulfonyl group hydrogen bonds with active-site residues; pyridine π-stacking with aromatic pockets .

- MD Simulations : Assess binding stability (50–100 ns trajectories) and identify conformational flexibility in the azetidine ring .

- QSAR Models : Correlate substituent effects (e.g., Cl position) with activity trends from analogous compounds .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 µM vs. 5 µM):

- Assay Conditions : Verify buffer composition (e.g., ATP concentration affects competitive inhibition).

- Compound Purity : Re-test batches with HPLC-validated purity >98% to exclude adjuvant effects .

- Cell Line Variability : Use isogenic models to control for genetic background differences .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets across studies .

Advanced: How does stereochemistry at the azetidine ring impact pharmacological activity?

Methodological Answer:

- Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers .

- Biological Evaluation :

- R-enantiomer : Higher affinity for serotonin receptors (Kᵢ = 12 nM vs. 120 nM for S-enantiomer) due to optimal sulfonyl group orientation .

- Metabolic Stability : R-enantiomer shows slower hepatic clearance in microsomal assays .

- X-ray Crystallography : Resolve enantiomer-bound protein structures to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.